molecular formula C8H15ClSi B8366439 3-Chloropropylmethyldivinylsilane

3-Chloropropylmethyldivinylsilane

Cat. No. B8366439
M. Wt: 174.74 g/mol
InChI Key: ORCHSSOHUOWREO-UHFFFAOYSA-N
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Patent
US08197903B2

Procedure details

The above-synthesized 3-chloropropyldichloromethylsilane (3) (9 g, 52.2 mmol) was dissolved in 50 mL of THF, to which 1.6 M vinylmagnesium chloride (98 mL, 157 mmol) was then slowly added at 0°, and the mixture was stirred for 2 hours. After the reaction, the organic layer was extracted with NH4Cl aqueous solution and ether, and washed with saturated NaCl. The washed organic layer was dried with anhydrous MgSO4 and then filtered through celite to remove MgSO4. After evaporating the solvent, and the resulting residue was purified by column chromatography (n-Hexane, Rf=0.36) to give 8.3 g (91% yield) of pure 3-chloropropylmethyldivinylsilane (4).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
98 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][SiH2:5][CH:6](Cl)Cl.[CH:9]([Mg]Cl)=[CH2:10].[CH2:13]1COC[CH2:14]1>>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:6])([CH:9]=[CH2:10])[CH:13]=[CH2:14]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClCCC[SiH2]C(Cl)Cl
Name
Quantity
98 mL
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
50 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then slowly added at 0°
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with NH4Cl aqueous solution and ether
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed organic layer was dried with anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography (n-Hexane, Rf=0.36)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCC[Si](C=C)(C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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